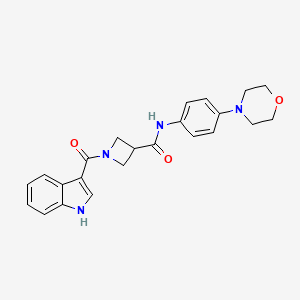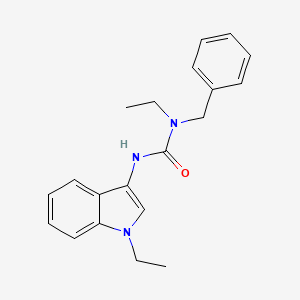![molecular formula C16H21NO2 B2747920 N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide CAS No. 2411183-25-8](/img/structure/B2747920.png)
N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide” is a complex organic molecule. It contains an oxirane (or epoxide) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom . It also contains a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the oxirane ring and the attachment of the carboxamide group. Oxiranes can be synthesized from alkenes using a peroxycarboxylic acid . The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis
The molecule has two chiral centers, which are the carbon atoms in the oxirane ring. This means that it can exist in different stereoisomers, depending on the spatial arrangement of the atoms . The (1S,3S) notation indicates the configuration of these chiral centers.Chemical Reactions Analysis
Oxiranes are highly reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions, which can be either SN1 or SN2 depending on the conditions . The carboxamide group can participate in various reactions, such as hydrolysis or condensation .Propiedades
IUPAC Name |
N-[[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10(2)14-7-11(8-17-16(18)15-9-19-15)12-5-3-4-6-13(12)14/h3-6,10-11,14-15H,7-9H2,1-2H3,(H,17,18)/t11-,14+,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTBHAKSBYWOPS-IFVPNFOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)
![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)

![8-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747843.png)
![1-(2-morpholinoethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2747847.png)



![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)